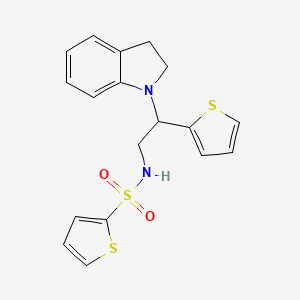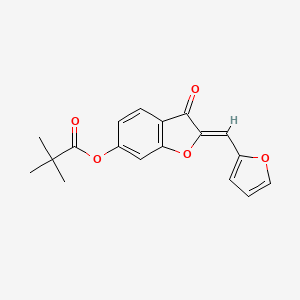
5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one, also known as PHO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The unique structure of PHO makes it an attractive candidate for use in drug development, as well as in the study of biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Chemosensors for Anion Detection
A study on novel highly selective anion chemosensors based on 1,3,4-oxadiazole derivatives highlighted their utility as fluorescent and colorimetric sensors. These compounds demonstrate high selectivity for H2PO4- and F- ions over Cl-, with some being able to distinguish H2PO4- from F- effectively. This selective sensing ability makes them valuable for environmental monitoring and analytical chemistry applications (Tong et al., 2003).
Corrosion Inhibition
Oxadiazole derivatives have been studied for their effectiveness as corrosion inhibitors. One investigation focused on the corrosion inhibition efficiency of synthesized oxadiazole derivatives on mild steel in hydrochloric acid solution. These compounds showed significant inhibition efficiency, suggesting their potential application in protecting metal surfaces in industrial settings (Kalia et al., 2020).
Synthetic Utility in Organic Chemistry
Research has shown that 3-Methyl-4H-[1,2,4]-oxadiazol-5-one serves as a versatile synthon for protecting monosubstituted acetamidines. This compound facilitates various synthetic reactions, showcasing its importance in organic synthesis and the development of pharmaceuticals (Moormann et al., 2004).
Fluorescent Chemosensors
Another application is in the development of novel polyphenylenes containing phenol-substituted oxadiazole moieties as fluorescent chemosensors for fluoride ions. These materials exhibit high sensitivity and selectivity towards fluoride ions, making them useful in environmental and health-related fluoride detection (Zhou et al., 2005).
Anticancer Potential
Derivatives of 1,3,4-oxadiazoles have been explored for their anticancer properties. Certain 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives exhibited promising anticancer activity against a wide spectrum of cancer cell lines. These findings suggest their potential as lead compounds for developing new anticancer agents (Aboraia et al., 2006).
Antioxidant Activities
The design and synthesis of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles have shown potent antioxidant activities. This demonstrates the potential of oxadiazole derivatives in combating oxidative stress, which is implicated in various diseases (Rabie et al., 2016).
Eigenschaften
IUPAC Name |
5-(4-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-6-3-1-5(2-4-6)7-9-10-8(12)13-7/h1-4,11H,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVMOUMHFJLVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-{[1-(2,4-Dimethylbenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine](/img/structure/B2655198.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide](/img/structure/B2655200.png)

![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2655204.png)






![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2655216.png)



